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Compound of Interest

Compound Name: 9-Phenyl-1-nonanol

Cat. No.: B1599474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol with the chemical formula C₁₅H₂₄O

and a molecular weight of 220.35 g/mol .[1] The unique structure of this molecule, featuring a

nine-carbon aliphatic chain with a terminal phenyl group and a primary hydroxyl group, results

in a distinct spectroscopic signature. This document presents predicted and representative

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 9-Phenyl-1-nonanol based

on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of 9-Phenyl-1-nonanol is characterized by

signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the

protons on the carbon bearing the hydroxyl group, and the long aliphatic chain.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.30 - 7.10 Multiplet 5H Ar-H (Phenyl)

~ 3.64 Triplet 2H -CH₂-OH

~ 2.60 Triplet 2H Ph-CH₂-

~ 1.58 Multiplet 4H
Ph-CH₂-CH₂- and -

CH₂-CH₂-OH

~ 1.30 Multiplet 10H
-(CH₂)₅- (Aliphatic

chain)

~ 2.0 - 2.5 Singlet (broad) 1H -OH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique

carbon environment in the molecule.

Chemical Shift (δ) (ppm) Assignment

~ 142.8 Ar-C (Quaternary)

~ 128.4 Ar-CH

~ 128.2 Ar-CH

~ 125.6 Ar-CH

~ 62.9 CH₂-OH

~ 35.9 Ph-CH₂-

~ 32.8 - 25.7 -(CH₂)₇- (Aliphatic chain)

Infrared (IR) Spectroscopy
The IR spectrum of 9-Phenyl-1-nonanol will exhibit characteristic absorption bands

corresponding to its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1599474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~ 3330 Strong, Broad O-H stretch (Alcohol)

~ 3025 Medium C-H stretch (Aromatic)

~ 2925, 2855 Strong C-H stretch (Aliphatic)

~ 1605, 1495 Medium to Weak C=C stretch (Aromatic ring)

~ 1055 Strong C-O stretch (Primary alcohol)

~ 745, 695 Strong
C-H out-of-plane bend

(Monosubstituted benzene)

Mass Spectrometry (MS)
The mass spectrum of 9-Phenyl-1-nonanol is expected to show a molecular ion peak and

characteristic fragmentation patterns for long-chain alcohols.

m/z Relative Intensity Assignment

220 Low [M]⁺ (Molecular ion)

202 Moderate [M-H₂O]⁺ (Loss of water)

131 Moderate [C₁₀H₁₁]⁺

117 Moderate [C₉H₉]⁺

105 High [C₈H₉]⁺

91 High (Base Peak) [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
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Sample Preparation: A sample of 9-Phenyl-1-nonanol (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each carbon.

A wider spectral width is used compared to ¹H NMR.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and

a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 9-Phenyl-1-nonanol, the simplest method is to

place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates to create a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the clean, empty sample holder (or NaCl/KBr plates) is

recorded first.

The sample is then placed in the infrared beam path.

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of

4 cm⁻¹.

The instrument's software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 9-Phenyl-1-nonanol in a volatile organic solvent

(e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the

mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing the

molecule to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9-Phenyl-1-nonanol.

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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